molecular formula C10H8N4O2 B14516230 N-[2,3'-Bipyridin]-4-ylnitramide CAS No. 62913-26-2

N-[2,3'-Bipyridin]-4-ylnitramide

Cat. No.: B14516230
CAS No.: 62913-26-2
M. Wt: 216.20 g/mol
InChI Key: AIORDMLFWAMTRC-UHFFFAOYSA-N
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Description

Contextualization of Bipyridine Chemistry in Advanced Molecular Design

The pyridine (B92270) ring is a fundamental nitrogen-bearing heterocycle that has been extensively incorporated into a diverse array of clinically useful agents and functional materials. google.comnih.gov When two of these rings are joined, they form a bipyridine, a class of compounds that has garnered immense interest in various scientific fields.

Historical Perspectives and Contemporary Significance of Bipyridines as Scaffolds

The journey of bipyridines in chemistry began in the late 19th century, with the first synthesis of 2,2'-bipyridine (B1663995) in 1888. wikipedia.org Its ability to act as a chelating ligand, binding to metal ions through its two nitrogen atoms, quickly became a subject of intense study. wikipedia.orgthieme-connect.com This property has been central to the development of coordination chemistry, providing a platform for understanding the thermodynamics, kinetics, and electronic properties of metal complexes. wikipedia.orgrsc.org Historically, complexes like [Fe(bpy)₃]²⁺, known for its intense red color, were instrumental in early analytical and coordination chemistry studies. wikipedia.org

In contemporary science, bipyridines are recognized as "the most widely used ligand" and are integral to the design of advanced molecular systems. wikipedia.org Their robust and easily functionalized scaffold has made them indispensable in:

Supramolecular Chemistry: Forming intricate, self-assembled structures like helices and grids. wikipedia.orgrsc.org

Materials Science: Creating coordination polymers and metal-organic frameworks (MOFs). researchgate.net

Catalysis: Serving as ligands in transition metal catalysts for a wide range of organic transformations. researchgate.netwikipedia.org

Photochemistry and Photophysics: As key components in light-emitting devices and photosensitizers, exemplified by ruthenium and platinum bipyridine complexes that exhibit intense luminescence. thieme-connect.comrsc.org

The enduring significance of bipyridines lies in their modular nature, allowing for fine-tuning of their electronic and steric properties through substitution, thus enabling the rational design of molecules with specific functions. rsc.org

Structural Isomerism within the Bipyridine Family (e.g., 2,2'-, 2,3'-, 3,3'-bipyridines)

2,2'-Bipyridine: This is the most studied isomer, where the nitrogen atoms are positioned to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. thieme-connect.com This chelating effect is the cornerstone of its widespread use in coordination chemistry. wikipedia.orgthieme-connect.com In its free state, the molecule adopts a planar trans conformation, but it readily switches to a cis conformation upon protonation or metal coordination. thieme-connect.com

4,4'-Bipyridine (B149096): In this isomer, the nitrogen atoms are on opposite sides of the molecule, preventing chelation with a single metal center. Instead, it often acts as a bridging ligand, connecting two different metal centers to form coordination polymers and networks. researchgate.net It is also a precursor to the herbicide paraquat. researchgate.net

3,3'-Bipyridine (B1266100): Like the 4,4'-isomer, 3,3'-bipyridine typically does not chelate to a single metal ion due to the orientation of its nitrogen atoms. It can act as a monodentate or a bridging ligand. pressbooks.pub

2,3'-Bipyridine (B14897): This unsymmetrical isomer, which is the scaffold for the title compound, possesses one nitrogen in a chelating position (similar to 2,2'-bipyridine) and one in a non-chelating position. This unique arrangement allows it to act as either a monodentate ligand through the 3'-pyridyl nitrogen or potentially as a bridging ligand. Its asymmetry can lead to complexes with unique electronic and steric properties compared to its symmetric counterparts.

The choice of bipyridine isomer is a critical design element in constructing functional molecules, as it directly influences the resulting three-dimensional structure and reactivity.

Exploration of Nitramide (B1216842) Functionality in Organic Chemistry

The nitramide group (-NHNO₂) is a functional group that, while less common than other nitrogen-containing moieties, possesses distinct and powerful chemical characteristics.

Fundamental Characteristics and Chemical Role of the Nitramide Group

Nitramide (H₂NNO₂) is the simplest compound of this class and can be viewed as an amine group attached to a nitro group. wikipedia.org The molecule is reported to be non-planar in the gas phase and planar in the solid state. wikipedia.org

Key characteristics of the nitramide group include:

Acidity: The hydrogen on the nitrogen atom is acidic, with a pKa of 6.5 for nitramide itself. wikipedia.orgrsc.org This allows for deprotonation to form the nitramidate anion.

Decomposition: Nitramide and its derivatives can undergo decomposition, a process that can be catalyzed by acids and bases. rsc.orgrsc.org The base-catalyzed decomposition is thought to proceed through the formation of an aci-nitro tautomer. rsc.org

Energetic Nature: The N-NO₂ bond contains a significant amount of stored chemical energy, which is a defining feature of this functional group.

In organic synthesis, primary N-nitramines are valuable building blocks for creating more complex N-nitramino compounds. thieme-connect.com Their synthesis often involves the nitration of amides, carbamates, or amines, followed by hydrolysis or ammonolysis. thieme-connect.comresearchgate.net For instance, a common route involves the reaction of an amine with a strong nitrating agent like nitric acid. nih.gov

Nitramine Derivatives in Materials Science Contexts

The most significant application of the nitramine functionality in materials science is in the field of energetic materials . nih.govacs.org Organic compounds containing one or more nitramine groups are often powerful explosives or propellants. wikipedia.orgnih.gov

Well-known examples include:

RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine): A widely used military explosive. nih.govacs.org

HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine): Another powerful explosive, often used in rocket propellants. nih.govacs.org

The high energy density of these materials stems from the large amount of energy released upon the decomposition of the nitramine-rich molecules, which typically form stable products like N₂ and CO₂. nih.gov Research in this area focuses on designing new nitramine derivatives with an optimal balance of energetic performance, stability, and sensitivity. nih.govacs.orgresearchgate.net The strategy often involves creating cyclic or caged structures to increase density and detonation performance. nih.govacs.org Furthermore, the incorporation of nitramine functionalities into nanomaterials is being explored to reduce sensitivity while maintaining or even enhancing detonation velocities in applications like plastic bonded explosives (PBXs). researchgate.net

Interdisciplinary Research Significance of Bipyridine-Nitramide Hybrids

While direct research on N-[2,3'-Bipyridin]-4-ylnitramide is not extensively documented in publicly available literature, the conceptual fusion of a bipyridine scaffold with a nitramide functional group opens up intriguing possibilities for interdisciplinary research. The potential significance of such a hybrid molecule lies in the synergistic interplay between its two distinct components.

Potential Areas of Research Interest:

Energetic Coordination Polymers: The 2,3'-bipyridine moiety, with its potential to act as a bridging ligand, could be used to construct metal-organic frameworks or coordination polymers. The incorporation of the nitramide group would imbue these materials with energetic properties. This could lead to the development of "smart" energetic materials where the sensitivity or energy release could be tuned by the choice of the metal ion.

Multifunctional Materials: The bipyridine unit is known for its role in creating materials with interesting optical and electronic properties, such as luminescence. thieme-connect.com A hybrid molecule could therefore combine these properties with the high-energy characteristics of the nitramide. This could pave the way for materials that are, for example, luminescent and energetic, with potential applications in advanced propulsion systems or specialized pyrotechnics where an optical signature is desired.

Pro-ligands for Reactive Complexes: The nitramide group's acidity means that this compound could act as a pro-ligand. Upon deprotonation, the resulting anion could coordinate to a metal center through both the bipyridine nitrogen and the nitramidate group, creating a chelating ligand with a formal negative charge. The resulting metal complexes would have different electronic properties and reactivity compared to those with neutral bipyridine ligands.

The study of this compound and similar hybrid molecules sits (B43327) at the intersection of coordination chemistry, materials science, and energetic materials research. The design and synthesis of such compounds, while challenging, could lead to a new class of functional materials with tailored properties that are not achievable with either component in isolation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62913-26-2

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

N-(2-pyridin-3-ylpyridin-4-yl)nitramide

InChI

InChI=1S/C10H8N4O2/c15-14(16)13-9-3-5-12-10(6-9)8-2-1-4-11-7-8/h1-7H,(H,12,13)

InChI Key

AIORDMLFWAMTRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)N[N+](=O)[O-]

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for N 2,3 Bipyridin 4 Ylnitramide

Retrosynthetic Analysis and Precursor Chemistry

A retrosynthetic analysis of the target compound, N-[2,3'-Bipyridin]-4-ylnitramide, suggests a strategic disconnection at two key points: the C-N bond of the nitramide (B1216842) group and the C-C bond linking the two pyridine (B92270) rings.

The primary disconnection severs the bond between the 4-amino group and the nitro group (-NO₂). This points to 4-amino-2,3'-bipyridine as the immediate and crucial precursor. The final step in the synthesis would therefore be the N-nitration of this aminobipyridine derivative.

Further disconnection of the 4-amino-2,3'-bipyridine intermediate at the bond between the two pyridine rings (C2-C3') reveals two simpler pyridine-based precursors. A highly convergent and widely practiced approach for constructing such biaryl systems is through metal-catalyzed cross-coupling reactions. This retrosynthetic step would typically lead to a halogenated pyridine and a pyridine-containing organometallic reagent. For instance, a plausible pair of precursors would be a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) functionalized at the 4-position with an amino group (or a protected precursor like a nitro group), and a 3-pyridylboronic acid or its ester equivalent.

Alternatively, the synthesis could proceed by first forming a functionalized 2,3'-bipyridine (B14897), such as 4-chloro-2,3'-bipyridine (B13152403) , which is then converted to the 4-amino derivative in a subsequent step. The synthesis of 4-chloro-2,3'-bipyridine would itself be achieved by coupling precursors like 2,4-dichloropyridine (B17371) and a 3-pyridyl organometallic reagent. The conversion of the 4-chloro group to a 4-amino group can then be accomplished via nucleophilic aromatic substitution.

The synthesis of the necessary precursors, such as 4-aminopyridine (B3432731) or 4-nitropyridine, often begins with pyridine itself. One common route involves the oxidation of pyridine to pyridine-N-oxide, which facilitates the nitration at the 4-position to yield 4-nitropyridine-N-oxide. This intermediate can then be reduced to 4-aminopyridine. google.comresearchgate.netsemanticscholar.org Another pathway starts from isonicotinic acid, proceeding through esterification, amidation, and a Hofmann degradation to produce 4-aminopyridine. google.com

Construction of the 2,3'-Bipyridine Core and its Functionalization

The formation of the 2,3'-bipyridine scaffold is a cornerstone of the synthesis, with several established and emerging methodologies available to organic chemists.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann-type)

Metal-catalyzed cross-coupling reactions are the most versatile and widely employed methods for constructing the C-C bond between two pyridine rings.

The Suzuki-Miyaura coupling is a premier choice for this transformation, involving the reaction of a halo-pyridine with a pyridylboronic acid or ester, catalyzed by a palladium complex. libretexts.org This reaction is valued for its high tolerance of various functional groups and generally mild reaction conditions. libretexts.org The efficiency of the coupling of 2-halopyridines with 3-pyridylboronic acids can be influenced by the choice of catalyst, ligands, base, and solvent system. mdpi.comorganic-chemistry.org Highly active and stable palladium-phosphine catalysts have been developed that are effective even with challenging heterocyclic substrates. organic-chemistry.org

Coupling PartnersCatalyst / LigandBaseSolventYield (%)Reference
2-Bromopyridine + Phenylboronic AcidPd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O70.0 mdpi.com
3-Bromopyridine + Phenylboronic AcidPd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O>70.0 mdpi.com
3-Amino-2-chloropyridine + 2-Methoxyphenylboronic acidPd₂(dba)₃ / DialkylbiphenylphosphineK₃PO₄Toluene99 organic-chemistry.org
2-Chloropyridine + 3-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂OModerate mdpi.com

The Ullmann-type coupling offers a classical alternative, typically involving the copper-catalyzed reaction of two halopyridine molecules. organic-chemistry.org While traditionally used for symmetrical biaryl synthesis at high temperatures, modern variations allow for the synthesis of unsymmetrical bipyridines under milder conditions. organic-chemistry.orgyoutube.com Nickel-catalyzed versions of the Ullmann homocoupling have also proven effective for generating axially chiral biaryls using chiral bipyridine ligands. nih.govorganic-chemistry.org These reactions often require careful optimization of conditions, as harsh temperatures and strong bases can be necessary. youtube.com

Metal-Free Synthetic Approaches to Bipyridine Derivatives

In response to the cost and toxicity associated with some transition metals, metal-free strategies for bipyridine synthesis have been developed. These methods often rely on the unique reactivity of nonmetallic elements or radical intermediates. For instance, sulfur- and phosphorus-mediated reactions have been explored for C-C bond formation. mdpi.com Another approach involves a single electron transfer (SET) mechanism, which can be initiated by reagents like a bis-phenalenyl compound, to generate a reactive pyridyl radical from a halopyridine that subsequently couples with another pyridine molecule. mdpi.com

Direct Functionalization of Pyridine Rings (e.g., nucleophilic substitution for hydrogen, cycloaddition)

Direct functionalization methods construct the bipyridine skeleton by forming C-C bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials. One such strategy is the palladium-catalyzed decarboxylative cross-coupling, where a pyridyl carboxylic acid is coupled with a halopyridine. mdpi.com

Cycloaddition reactions provide another powerful route to pyridine and bipyridine frameworks. Formal [3+3] cycloadditions between enamines and unsaturated aldehydes can yield highly substituted pyridines. acs.org Similarly, transition-metal-catalyzed [2+2+2] cycloadditions of nitriles with two alkyne molecules can assemble the pyridine ring system de novo.

Microwave-Assisted Synthetic Protocols for Bipyridine Scaffolds

Microwave irradiation has emerged as a valuable tool for accelerating the synthesis of bipyridine scaffolds. This technology can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. mdpi.com Microwave-assisted Suzuki-Miyaura and Ullmann-type couplings have been successfully implemented for the synthesis of bipyridines, demonstrating the efficiency of this non-conventional energy source in driving these important C-C bond-forming reactions. mdpi.com

Introduction of the Nitramide Moiety

The final and defining step in the synthesis is the introduction of the nitramide functional group (-NHNO₂) onto the 4-position of the 2,3'-bipyridine core. This transformation is typically achieved through the direct N-nitration of the precursor, 4-amino-2,3'-bipyridine.

The formation of a nitramide from a primary amine involves reaction with a potent nitrating agent. wikipedia.org While various nitrating systems exist, a common method involves the use of a mixture of nitric acid and sulfuric acid (mixed acid) or dinitrogen pentoxide. researchgate.net The amino group of the 4-aminobipyridine acts as a nucleophile, attacking the nitronium ion (NO₂⁺) generated in situ.

A general representation of this reaction is: 4-Amino-2,3'-bipyridine + Nitrating Agent → this compound

The reaction must be carefully controlled to ensure selective N-nitration of the amino group without promoting electrophilic C-nitration on either of the electron-rich pyridine rings. The reactivity of aminopyridines allows for direct functionalization; for example, 2- and 4-aminopyridines can be diazotized with nitrous acid to form diazonium ions. rsc.org This inherent reactivity of the exocyclic amino group supports the feasibility of direct N-nitration. The synthesis of related compounds, such as N,N'-di-(2-nitro-3-pyridyl)-urea from N,N'-di-(3-pyridyl)-urea, demonstrates that nitration can be selectively directed to a specific position on the pyridine ring when an appropriate activating/directing group is present. google.com The hydrolysis of potassium nitrocarbamate or nitrocarbamic acid also serves as established routes to the parent nitramide (H₂NNO₂), highlighting the chemistry associated with this functional group. wikipedia.org

Nitration Chemistry in Complex Organic Systems

The introduction of a nitro group onto aza-aromatic scaffolds like bipyridines is a nuanced process, heavily influenced by the electronic properties of the heterocyclic system. The inherent electron-withdrawing nature of the pyridine rings often necessitates harsh reaction conditions for electrophilic nitration, which can lead to a lack of selectivity and potential degradation of the starting material. acs.org

In the context of complex organic systems, direct nitration is often complicated by the presence of multiple reactive sites. For pyridine-containing compounds, achieving meta-nitration, for instance, has been a long-standing synthetic hurdle. acs.org Traditional methods employing strong acids like fuming sulfuric acid at high temperatures can result in low yields. acs.org More contemporary approaches have explored dearomatization-rearomatization sequences to achieve regioselective C-H nitration under milder conditions. acs.org For instance, pyridines can react with dimethyl acetylenedicarboxylate (B1228247) to form stable oxazino pyridine intermediates, which can then undergo regioselective nitration. acs.org

The presence of an amino or a substituted amino group, as in the precursor to this compound, further complicates the nitration process. The amino group is a potent activating group and can be susceptible to oxidation under harsh nitrating conditions. The formation of a nitramide (N-NO2) instead of a C-nitro group is a distinct reaction pathway that depends on the specific nitrating agent and reaction conditions used.

Research into the nitration of various heterocyclic systems has provided a toolbox of reagents and conditions that can be adapted for specific substrates. These range from classic mixed acid (HNO3/H2SO4) to alternative nitrating agents that offer different reactivity profiles. The choice of solvent can also play a crucial role in modulating the reactivity and selectivity of the nitration reaction. rsc.org

Specific Routes to this compound from Aminated Bipyridine Precursors

The synthesis of this compound would logically commence from a 4-amino-2,3'-bipyridine precursor. The key transformation is the N-nitration of the amino group to form the corresponding nitramide. This transformation requires careful selection of a nitrating agent that favors N-nitration over C-nitration or oxidation of the bipyridine core.

While a direct documented synthesis for this compound is not readily found in the surveyed literature, the synthesis of related aminated bipyridines has been explored. nih.gov These methods often involve intramolecular radical substitutions to form the bipyridine skeleton. nih.gov Once the 4-aminobipyridine precursor is obtained, the subsequent nitration step is critical.

The nitration of aminated heterocyclic compounds can proceed via different pathways. The formation of nitramines from primary or secondary amines is a well-established reaction, often employing reagents like nitric acid-acetic anhydride (B1165640) or nitronium tetrafluoroborate. The conditions must be carefully controlled to prevent further reactions. A study on the nitration of a precursor under different conditions highlights the sensitivity of such reactions. researchgate.net

A plausible synthetic approach is outlined in the table below, based on general principles of organic synthesis.

StepReactionKey Considerations
1Synthesis of 4-amino-2,3'-bipyridineCross-coupling reactions (e.g., Suzuki or Negishi coupling) between appropriate pyridine building blocks are common methods for constructing the bipyridine core. Subsequent amination at the 4-position would be required.
2N-Nitration of 4-amino-2,3'-bipyridineReaction with a suitable nitrating agent (e.g., nitric acid in acetic anhydride, nitronium tetrafluoroborate) under controlled temperature to favor N-nitration and prevent C-nitration or decomposition.

Methodologies for Stereochemical Control and Regioselectivity

Achieving stereochemical control and regioselectivity is paramount in the synthesis of complex molecules like this compound, although the target molecule itself is not chiral unless atropisomerism is considered. However, the principles of controlling regioselectivity are highly relevant to its synthesis.

The regioselectivity of nitration on a bipyridine ring system is dictated by the electronic and steric environment of each position. The nitrogen atoms in the pyridine rings are deactivating for electrophilic substitution and direct substitution to the carbon atoms of the pyridine ring. The relative positioning of the two pyridine rings in the 2,3'-bipyridine isomer creates a unique electronic landscape.

For the nitration of an aminated precursor, the directing effect of the amino group must be considered. While the amino group is strongly activating and ortho-, para-directing in electrophilic aromatic substitution, its protonation in strongly acidic media can convert it into a deactivating, meta-directing group. The formation of a nitramide at the nitrogen atom is a distinct outcome that bypasses C-H functionalization of the ring.

Controlling the regiochemistry in the synthesis of the bipyridine precursor itself is also a critical aspect. Modern cross-coupling methodologies offer a high degree of control in constructing the C-C bond between the two pyridine rings. mdpi.com The choice of coupling partners and catalysts can ensure the desired 2,3'-connectivity.

The following table summarizes key factors influencing regioselectivity in the synthesis of substituted bipyridines.

FactorInfluence on RegioselectivityExample Synthetic Strategy
Electronic EffectsThe electron-donating or -withdrawing nature of substituents on the pyridine rings directs incoming electrophiles or nucleophiles to specific positions.Utilizing a pre-functionalized pyridine with a directing group to control the position of subsequent reactions.
Steric HindranceBulky groups can block access to certain positions, favoring reaction at less hindered sites.Employing bulky protecting groups to shield reactive sites and direct functionalization elsewhere.
Reaction ConditionsThe choice of catalyst, solvent, and temperature can significantly alter the regiochemical outcome of a reaction.Screening various palladium catalysts and ligands in a Suzuki coupling to optimize the yield of the desired 2,3'-bipyridine isomer.

Advanced Characterization Techniques and Structural Elucidation of N 2,3 Bipyridin 4 Ylnitramide Systems

Spectroscopic Methods for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

No published ¹H or ¹³C NMR data for N-[2,3'-Bipyridin]-4-ylnitramide are available. This analysis is crucial for determining the electronic environment of the hydrogen and carbon atoms within the molecule, which would confirm the connectivity of the bipyridine rings and the position of the nitramide (B1216842) substituent.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Specific IR and Raman spectra for this compound have not been reported. This data would be essential for identifying the characteristic vibrational modes of the functional groups, particularly the N-H and N-NO₂ stretches of the nitramide group and the vibrational modes of the bipyridine backbone.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

There is no mass spectrometry data available for this compound. This technique would be used to confirm the molecular weight of the compound and to study its fragmentation pattern, providing further evidence of its structure.

X-ray Diffraction Analysis of Single Crystals

Determination of Bond Lengths, Bond Angles, and Torsional Angles

No single-crystal X-ray diffraction studies have been published for this compound. Consequently, precise data on its bond lengths, bond angles, and torsional angles are unknown. Such data would provide definitive proof of the molecular geometry.

Analysis of Crystal Packing and Intermolecular Interactions

As no crystal structure has been determined, there is no information regarding the crystal packing or the nature of intermolecular interactions (such as hydrogen bonding or π–π stacking) that might exist in the solid state of this compound.

Chiroptical Spectroscopy of this compound Derivatives

Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules, which are molecules that are non-superimposable on their mirror images. wikipedia.orgnih.gov While there is currently a lack of specific published research on the chiroptical properties of this compound itself, the structural framework of this compound suggests a strong potential for chirality in its derivatives, primarily through a phenomenon known as atropisomerism. cutm.ac.inwikipedia.orgacs.org Atropisomers are stereoisomers that arise from hindered rotation around a single bond, creating a chiral axis. cutm.ac.inwikipedia.orgntu.edu.sg

In the case of this compound, the single bond connecting the two pyridine (B92270) rings (the C2-C3' bond) is the potential chiral axis. If sufficient steric hindrance is introduced by substituents on the pyridine rings, particularly in positions ortho to the inter-ring bond, the rotation around this bond can be restricted. This restriction would give rise to stable, separable enantiomers (atropoenantiomers). cutm.ac.inwikipedia.org

The primary methods of chiroptical spectroscopy that would be applicable to the study of such chiral derivatives are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength.

Structural Elucidation: For chiral derivatives of this compound, CD spectroscopy would be invaluable for confirming the presence of chirality and for assigning the absolute configuration (P or M) of the atropisomers. The sign and intensity of the Cotton effects (the peaks in a CD spectrum) are directly related to the spatial arrangement of the atoms.

Hypothetical CD Data: In a hypothetical scenario where a chiral derivative of this compound has been synthesized, one would expect to observe distinct CD spectra for the two enantiomers, which would be mirror images of each other. The table below illustrates the type of data that might be obtained.

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol) for (P)-enantiomerMolar Ellipticity [θ] (deg·cm²/dmol) for (M)-enantiomer
350+1.5 x 10⁴-1.5 x 10⁴
320-0.8 x 10⁴+0.8 x 10⁴
290+2.2 x 10⁴-2.2 x 10⁴
260-1.1 x 10⁴+1.1 x 10⁴
Illustrative data for a hypothetical chiral this compound derivative.

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve plots the specific rotation [α] against the wavelength.

Confirmation of Chirality: Like CD spectroscopy, ORD can be used to confirm the presence of optical activity in a sample, which is a definitive sign of chirality.

Relationship to CD: The CD and ORD spectra are mathematically related through the Kronig-Kramers transforms. Often, both techniques are used in conjunction to provide a more complete picture of the chiroptical properties of a molecule.

Illustrative ORD Data: The table below shows hypothetical specific rotation values at different wavelengths for a chiral derivative of this compound.

Wavelength (nm)Specific Rotation [α] (deg) for (P)-enantiomerSpecific Rotation [α] (deg) for (M)-enantiomer
589 (D-line)+150-150
436+350-350
365-200+200
313+500-500
Illustrative data for a hypothetical chiral this compound derivative.

Applicability to Specific Derivatives

The applicability of chiroptical spectroscopy is entirely dependent on the successful synthesis of stable, chiral derivatives of this compound. The design of such derivatives would likely involve the introduction of bulky substituents at the positions ortho to the C2-C3' bond (i.e., positions 2' and 4' on one ring, and position 3 on the other). The size of these substituents would directly influence the rotational barrier and, consequently, the stereochemical stability of the atropisomers. cutm.ac.inacs.org

Computational studies could play a crucial role in predicting the rotational barriers and the theoretical CD and ORD spectra of potential target derivatives, guiding synthetic efforts. researchgate.netacs.orgmdpi.comacs.org Should such chiral derivatives be prepared, chiroptical spectroscopy would be an indispensable tool for their characterization and for elucidating their stereochemical properties. The synthesis of chiral bipyridine ligands is a well-established field, often for applications in asymmetric catalysis, providing a strong foundation for the potential development of chiral this compound derivatives. researchgate.netacs.orgacs.orgrsc.org

Theoretical and Computational Investigations into N 2,3 Bipyridin 4 Ylnitramide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These methods provide insights into the distribution of electrons and the energies of different molecular states.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For a molecule like N-[2,3'-Bipyridin]-4-ylnitramide, DFT calculations would be employed to determine its ground-state properties. This would involve optimizing the molecular geometry to find the most stable arrangement of its atoms in space. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. Furthermore, DFT is used to compute electronic properties like the total energy, dipole moment, and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions. Studies on related nitro-substituted 2,2'-bipyridine (B1663995) compounds have successfully used DFT to probe the effects of substituent groups on their electronic properties. nih.gov

Ab Initio Methods for High-Level Energetic Studies

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate energetic information. For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be valuable for obtaining precise ionization potentials, electron affinities, and reaction energies. These methods are particularly useful for validating the results obtained from DFT calculations and for studying systems where DFT might be less reliable.

Analysis of Molecular Orbitals and Energy Gaps (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov For this compound, an analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in chemical reactions. For instance, in many nitro-aromatic compounds, the LUMO is often localized on the nitro group, indicating its role as an electron-accepting site. The HOMO-LUMO gap can also be correlated with the electronic absorption spectra of the molecule. nih.gov

Prediction of Reactivity and Reaction Pathways

Computational methods can be used to predict the reactivity of a molecule and to explore potential reaction pathways. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. This information is invaluable for predicting how this compound might interact with other reagents. Furthermore, computational modeling can be used to calculate the activation energies for various potential reactions, providing insight into the feasibility and kinetics of different chemical transformations. This is particularly relevant for understanding the stability and potential decomposition pathways of nitramide-containing compounds.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule can significantly influence its properties and reactivity. This compound has several rotatable bonds, including the bond between the two pyridine (B92270) rings and the bond connecting the nitramide (B1216842) group. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The PES reveals the most stable low-energy conformations of the molecule and the energy barriers between them. Understanding the preferred conformation is crucial for predicting how the molecule will bind to a biological target or pack in a crystal lattice. Such analyses have been performed for other flexible molecules to elucidate their conformational preferences in different environments. nih.gov

Development of Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural features of molecules with their physicochemical properties. nih.gov To develop a QSPR model for a series of compounds related to this compound, a set of molecular descriptors would first be calculated for each molecule. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict a specific property, such as boiling point, solubility, or a measure of biological activity. frontiersin.orgnih.gov While no specific QSPR studies on this compound have been found, this approach would be a valuable tool for designing new molecules with desired properties based on its scaffold.

Coordination Chemistry of N 2,3 Bipyridin 4 Ylnitramide As a Ligand

Ligand Design Principles and Coordination Modes with Metal Centers

The design of N-[2,3'-Bipyridin]-4-ylnitramide as a ligand is predicated on the well-established coordination capabilities of the bipyridine framework, enhanced by the electronic influence of the nitramide (B1216842) group. researchgate.net Bipyridine and its derivatives are renowned for their ability to form stable complexes with a wide array of metal ions, a property attributed to their robust redox stability and the ease with which they can be functionalized. researchgate.netwikipedia.org

The fundamental 2,2'-bipyridine (B1663995) structure is a cornerstone in coordination chemistry, frequently employed as a chelating ligand that forms a stable five-membered ring with a metal center. wikipedia.orgnih.gov The introduction of substituents onto this core structure, as seen in this compound, allows for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the characteristics of the resulting metal complexes. researchgate.net

The coordination of this compound to a metal center typically occurs through the nitrogen atoms of the pyridine (B92270) rings, in a manner analogous to unsubstituted bipyridine. wikipedia.org However, the specific isomer, a 2,3'-bipyridine (B14897), introduces a different spatial arrangement of the nitrogen donors compared to the more common 2,2'-bipyridine. This can lead to variations in the geometry and stability of the resulting coordination compounds.

Chelation Behavior and Denticity

This compound is designed to act as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms of its bipyridine core. This chelation results in the formation of a thermodynamically stable five-membered ring, a phenomenon known as the chelate effect. nih.gov The denticity of the ligand is therefore two.

The spatial orientation of the two pyridine rings is a critical factor in its chelation behavior. While often depicted with a cis-conformation of the nitrogen atoms ready for coordination, in its free state, the lowest energy conformation is typically a coplanar trans arrangement. wikipedia.org The energy barrier to adopt the cis-conformation required for chelation is a key factor influencing the stability of the resulting metal complex. nih.gov

Influence of the Nitramide Group on Ligand Properties

The nitramide group (-NHNO₂) is a significant feature of this compound, and its presence is expected to exert a considerable influence on the ligand's electronic properties. This electron-withdrawing group can affect the electron density on the pyridine rings, thereby modulating the ligand's σ-donating and π-accepting capabilities.

This modification of the electronic landscape can have several consequences:

Altered Metal-Ligand Bond Strength: The electron-withdrawing nature of the nitramide group can decrease the basicity of the pyridine nitrogen atoms, potentially leading to weaker metal-ligand bonds.

Modified Redox Potentials: The electronic influence of the substituent can shift the redox potentials of the resulting metal complexes.

Changes in Photophysical Properties: The nitramide group can impact the energies of the ligand-centered and metal-to-ligand charge transfer (MLCT) excited states, thereby altering the luminescence properties of the complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions can be tailored to yield complexes with desired stoichiometries and geometries.

Complexes with Transition Metals (e.g., Ru, Ni, Cu, Ag, Pt)

Bipyridine-type ligands readily form complexes with a wide range of transition metals. wikipedia.org For instance, ruthenium(II) polypyridyl complexes are extensively studied for their rich photophysical and electrochemical properties. researchgate.netespublisher.com The synthesis of a ruthenium complex with this compound would likely follow established procedures, such as the reaction of the ligand with a suitable ruthenium precursor like cis-[Ru(bpy)₂(Cl)₂].

Complexes with other transition metals such as nickel(II), copper(I), copper(II), and silver(I) are also well-documented for bipyridine-based ligands. nih.govjscimedcentral.commdpi.comresearchgate.net The synthesis of a copper(I) or silver(I) complex, for example, might involve reacting the ligand with a metal salt like [Cu(CH₃CN)₄]BF₄ or AgBF₄. mdpi.com The resulting complexes often exhibit interesting structural motifs and photophysical behaviors. mdpi.com Platinum complexes with bipyridine ligands are also known for their luminescent properties. wikipedia.org

The characterization of these complexes typically involves a suite of spectroscopic and analytical techniques, including:

NMR Spectroscopy: To elucidate the structure of the complex in solution.

IR Spectroscopy: To identify the coordination of the ligand to the metal center, often indicated by shifts in the vibrational frequencies of the pyridine rings. mdpi.com

UV-Vis Spectroscopy: To probe the electronic transitions within the complex.

Single-Crystal X-ray Diffraction: To determine the precise solid-state structure, including bond lengths and angles. nih.govnih.gov

Polymetallic Complexes and Multimetallic Assemblies

The this compound ligand also holds potential for the construction of polymetallic complexes and multimetallic assemblies. The 2,3'-bipyridine core can act as a bridging ligand, connecting two or more metal centers. This can lead to the formation of dinuclear, trinuclear, or even larger supramolecular structures. nih.govberkeley.edu The synthesis of such assemblies often involves carefully controlling the stoichiometry of the ligand and metal precursors. nih.gov

For example, ligands containing multiple bipyridine units have been successfully used to create bi- and trimetallic rhodium and iridium complexes. nih.gov Similarly, the use of bridging ligands like 4,4'-bipyridine (B149096) has enabled the assembly of ruthenium-based molecular triangles and squares. berkeley.edu The specific connectivity and geometry of these polymetallic systems are highly dependent on the ligand's design.

Electronic and Photophysical Properties of Coordination Complexes (Methodological aspects)

The study of the electronic and photophysical properties of coordination complexes of this compound involves a range of experimental and theoretical methods. These investigations are crucial for understanding the fundamental behavior of these molecules and for assessing their potential in applications such as organic light-emitting diodes (OLEDs) or as photosensitizers. nih.govnih.gov

Key methodological aspects include:

Absorption and Emission Spectroscopy: These techniques provide information about the electronic transitions within the complex. The absorption spectrum reveals the energies of the allowed electronic transitions, while the emission spectrum provides insights into the properties of the excited states, such as their energy and lifetime. researchgate.netnih.gov

Luminescence Quantum Yield and Lifetime Measurements: These parameters quantify the efficiency and dynamics of the emissive processes. researchgate.net

Electrochemistry: Techniques like cyclic voltammetry are used to determine the redox potentials of the complexes, providing information about the energies of the metal- and ligand-based molecular orbitals. berkeley.edu

Theoretical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to model the electronic structure and predict the photophysical properties of these complexes, offering a deeper understanding of the experimental observations. berkeley.edunih.gov

The combination of these methods allows for a comprehensive characterization of the electronic and photophysical landscape of this compound complexes, paving the way for the rational design of new materials with tailored properties.

No Information Found on this compound

Despite a comprehensive search of available scientific literature, no information was found regarding the chemical compound "this compound" or its metal complexes.

Consequently, it is not possible to provide an article on its coordination chemistry, catalytic applications, or electrochemical behavior as outlined in the user's request. The specified sections and subsections, including mechanistic studies in catalysis, stereoselective catalysis, and electrochemical behavior and redox processes in its metal complexes, could not be addressed due to the complete absence of research data on this particular compound.

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Table of Compound Names Mentioned

N 2,3 Bipyridin 4 Ylnitramide in Supramolecular Chemistry and Self Assembly

Principles of Supramolecular Recognition and Assembly

Supramolecular chemistry is predicated on the concept of molecular recognition, where molecules selectively bind to one another through non-covalent interactions. This recognition is the driving force behind self-assembly, a process in which individual molecular components spontaneously organize into larger, well-defined, and stable structures. nih.gov The final architecture of a self-assembled system is encoded in the shape, size, and chemical properties of its constituent building blocks. nih.govchemrxiv.org

For bipyridine-based systems, key principles include:

Directionality of Interactions : The defined geometry of metal-ligand coordination bonds and the directional nature of hydrogen bonds dictate the orientation of molecules as they assemble.

Thermodynamic Control : Self-assembly is typically a reversible process that leads to the most thermodynamically stable product. This allows for "error-correction" during the assembly process, resulting in highly ordered structures.

Complementarity : Successful assembly relies on geometric and electronic complementarity between interacting components. This includes the matching of a metal ion's preferred coordination geometry with the spatial arrangement of the ligand's binding sites. nih.gov

The molecule N-[2,3'-Bipyridin]-4-ylnitramide embodies these principles. The 2,3'-bipyridine (B14897) core offers specific nitrogen atom donors for directional coordination with metal ions, while the nitramide (B1216842) group (-NH-NO₂) provides strong, directional hydrogen bond donor (N-H) and acceptor (N-O) sites. This dual functionality allows for the creation of intricate assemblies governed by a combination of strong and weak interactions.

Metal-Directed Self-Assembly of this compound Derivatives

Metal-directed self-assembly is a powerful strategy that utilizes the predictable and highly directional nature of coordination bonds to construct complex supramolecular structures. aip.orgnih.gov Bipyridine derivatives are exemplary ligands in this context, with their nitrogen atoms readily coordinating to a wide range of transition metals. rsc.orgresearchgate.netu-tokyo.ac.jp The selection of the metal ion and the geometry of the bipyridine ligand are crucial factors that determine the final structure. nih.gov

The this compound ligand is particularly notable due to its 'kinked' 2,3'-bipyridine core. Unlike the linear 4,4'-bipyridine (B149096) which typically forms linear polymers, or the coplanar 2,2'-bipyridine (B1663995) which excels as a chelating agent, the 2,3'-isomer can adopt various conformations. This conformational flexibility, stemming from rotation around the C-C bond linking the two pyridine (B92270) rings, allows it to act as either a chelating ligand or, more commonly, as an angular bridging linker between metal centers. This versatility enables the formation of diverse and complex architectures that are not accessible with more symmetrical isomers.

Discrete supramolecular architectures are finite, closed structures formed from a specific number of molecular components. The combination of angular ditopic ligands with metal ions that possess specific coordination geometries is a well-established method for creating such structures, including metallacycles and metallacages. researchgate.netu-tokyo.ac.jp For instance, combining 90-degree coordinating metals like Pd(II) or Pt(II) with linear bipyridine-type ligands can produce molecular squares. u-tokyo.ac.jp

Given the inherent angular geometry of this compound, it is an ideal candidate for constructing discrete metallo-supramolecular assemblies. By coordinating with metal ions, these ligands can act as the "corners" or "edges" of polyhedra. The precise architecture of the resulting assembly—be it a simple metallacycle or a more complex three-dimensional cage—would be highly dependent on the coordination angle preferred by the metal ion.

Table 1: Potential Discrete Architectures from Bipyridine Derivatives

Metal Ion Geometry Ligand Type Resulting Architecture Reference
Square Planar (e.g., Pd²⁺, Pt²⁺) Linear Ditopic Ligand (e.g., 4,4'-bipyridine) M₄L₄ Molecular Square u-tokyo.ac.jp
Square Planar (e.g., Pd²⁺, Pt²⁺) Angular Ditopic Ligand (e.g., this compound) M₂L₂ Metallacycle researchgate.net
Octahedral (e.g., Fe²⁺, Ru²⁺) Tris-bidentate Ligands M₄L₆ Tetrahedral Cage u-tokyo.ac.jp

The nitramide functionality on the this compound ligand could further influence these assemblies, potentially directing the orientation of the cages or cycles through intermolecular hydrogen bonding.

When poly-topic organic ligands are linked by metal ions or clusters, they can extend into one-, two-, or three-dimensional networks known as coordination polymers (CPs) or metal-organic frameworks (MOFs). nih.gov Bipyridines, particularly 4,4'-bipyridine, are among the most widely used linkers for constructing these materials due to their rigidity and well-defined linear coordination. rsc.org These frameworks can exhibit porosity, making them useful for applications in gas storage, separation, and catalysis. nih.govrsc.orgresearchgate.net

Role of Non-Covalent Interactions in Assembly

While metal-coordination provides the primary skeleton for many supramolecular structures, weaker non-covalent interactions are essential for defining the finer details of the assembly, its stability, and its properties. nih.govbohrium.com Hydrogen bonding and π-stacking are particularly significant in systems containing aromatic nitrogen heterocycles like this compound.

Hydrogen bonding is a highly directional, non-covalent interaction that plays a pivotal role in molecular recognition and the formation of ordered supramolecular arrays. scispace.com In bipyridine-based structures, hydrogen bonds can form between functional groups on the ligands, between ligands and solvent molecules, or with counter-ions. ed.ac.ukacs.org

The this compound molecule is exceptionally well-suited for forming robust hydrogen-bonding networks. The nitramide group (-NH-NO₂) possesses a strong hydrogen bond donor (the N-H proton) and two strong hydrogen bond acceptors (the oxygen atoms of the nitro group). This allows for the formation of strong and highly directional N-H···O hydrogen bonds, which can link molecules into tapes, sheets, or three-dimensional networks. These interactions can work in concert with metal coordination to reinforce the structure or can direct the assembly of metal-free organic crystals. mdpi.com

Table 2: Potential Hydrogen Bonding Interactions in this compound

Donor Acceptor Interaction Type Potential Influence
Nitramide N-H Nitramide N-O Strong, directional intermolecular bond Formation of chains or sheets
Nitramide N-H Pyridine N Intermolecular bond Linking of molecules in specific orientations
Aromatic C-H Nitramide N-O Weak, supportive interaction Stabilization of crystal packing

π-stacking is a non-covalent interaction that occurs between aromatic rings. mdpi.com These interactions, arising from a combination of electrostatic and dispersion forces, are crucial for the stabilization of multi-layered supramolecular structures. libretexts.org In bipyridine-metal complexes, π-stacking frequently occurs between the planar aromatic ligands of adjacent molecules, significantly influencing their crystal packing. acs.org

Other Weak Intermolecular Forces

A significant contributor to the organization of bipyridine-containing structures is the π-π stacking interaction . These forces arise between the aromatic π-systems of adjacent bipyridine rings. The specific geometry of these interactions, which can be face-to-face or offset, is modulated by the electronic nature of the ring substituents. The nitramide group, for instance, influences the electron density of the pyridine rings, thereby tuning the strength and preferred orientation of these π-π stacking interactions.

Van der Waals forces , though ubiquitous, are also of critical importance. These non-specific attractive forces, originating from temporary fluctuations in electron density, are cumulatively significant in a molecule with the complex topology of this compound. The most stable crystal packing arrangement will be one that maximizes these favorable van der Waals contacts throughout the lattice.

The presence of heteroatoms with lone pairs, such as the nitrogen and oxygen atoms in the nitramide group, also allows for the possibility of n→π* interactions . This involves the donation of electron density from a lone pair into an antibonding π* orbital of an adjacent aromatic ring. These interactions are highly directional and can impose conformational constraints on the molecule, thereby influencing the packing arrangement.

The final, thermodynamically stable supramolecular assembly of this compound is thus a product of a delicate equilibrium between these and other intermolecular forces. The subtle balance between repulsion, dispersion, and electrostatic forces dictates the ultimate solid-state architecture. aip.org

Interactive Table of Weak Intermolecular Forces

Interaction TypeDonorAcceptorSignificance in this compound
π-π StackingPyridine Ring (π-system)Pyridine Ring (π-system)Influences inter-planar spacing and orientation of bipyridine units.
Van der Waals ForcesAll atomsAll atomsContributes to the overall efficiency and stability of crystal packing.
C-H···π InteractionsC-H bondsPyridine Ring (π-system)Helps to direct the relative positioning of adjacent molecules.
n→π* InteractionsN/O lone pairs (nitramide)Pyridine Ring (π*-orbital)Can affect molecular conformation and packing geometry.

Dynamic Covalent and Non-Covalent Chemistry Approaches

The principles of dynamic chemistry, which are centered around reversible bond formation, offer a powerful paradigm for understanding and manipulating the self-assembly of this compound.

Dynamic Non-Covalent Chemistry:

The self-assembly of this compound is an intrinsic example of dynamic non-covalent chemistry. The weak intermolecular forces at play—hydrogen bonds, π-π stacking, and van der Waals interactions—are inherently reversible. This reversibility is key to the process of "error-correction" during self-assembly. Should molecules initially aggregate in a thermodynamically unfavorable arrangement, the non-covalent bonds can readily dissociate and reform, allowing the system to dynamically search for and settle into the most stable, lowest-energy supramolecular structure. This dynamic nature is essential for the formation of highly ordered crystalline materials. The equilibrium between monomeric and aggregated states can be influenced by external factors such as temperature, concentration, and solvent polarity, allowing for a degree of control over the assembly process.

Dynamic Covalent and Non-Covalent Chemistry Approaches:

Dynamic Covalent Chemistry (DCC) combines the robustness of covalent bonds with the error-correcting, reversible nature of non-covalent interactions. rsc.org While specific applications of DCC to this compound are not extensively documented, its functional groups present clear opportunities for such strategies. DCC relies on reversible reactions that allow for the system to reach a thermodynamic minimum. rsc.org

The bipyridine unit is a classic ligand in coordination chemistry. wikipedia.org The formation of metal-ligand bonds is a reversible process that can be harnessed in a DCC approach. By introducing suitable metal ions, this compound can act as a building block for creating dynamic systems such as coordination polymers or discrete metallosupramolecular assemblies. The lability of the metal-ligand bonds would permit the structure to reconfigure in response to external stimuli, such as the introduction of a competing ligand.

Although amide bonds are typically robust, their formation can be rendered reversible under certain catalytic conditions, making them amenable to DCC. This opens the possibility of incorporating this compound into dynamic combinatorial libraries. In such a library, a collection of building blocks can reversibly react, allowing for the amplification and selection of a specific product by a template. The integration of the dynamic non-covalent self-assembly features of this compound with the adaptability of dynamic covalent linkages could lead to the development of sophisticated and responsive materials.

Interactive Table of Dynamic Chemistry Approaches

ApproachReversible InteractionKey FeaturesPotential Application for this compound
Dynamic Non-Covalent ChemistryHydrogen bonds, π-π stacking, van der Waals forcesError-correction, stimuli-responsive self-assemblyFormation of ordered crystalline materials and supramolecular polymers.
Dynamic Covalent Chemistry (Metal Coordination)Metal-Ligand BondsCreation of robust, reconfigurable architecturesConstruction of metallosupramolecular polygons and coordination polymers.
Dynamic Covalent Chemistry (e.g., Imine, Acylhydrazone)C=N bondsTunable reactivity, component exchangeIncorporation into dynamic combinatorial libraries for sensing or catalysis.

Advanced Applications and Emerging Research Frontiers for N 2,3 Bipyridin 4 Ylnitramide Systems

Materials Science Applications

The bipyridine unit is a well-established building block in materials science, renowned for its coordinating capabilities and its role in the formation of functional materials.

Bipyridine and its derivatives are extensively used as fundamental components in the architecture of supramolecular structures and functional polymers. mdpi.com The strong coordination of bipyridine with metal centers can, however, sometimes decrease catalytic activity during polymerization. mdpi.com To counter this, strategies such as using bulky ligands to suppress the coordination of bipyridine have been developed to enhance reaction efficiency. mdpi.com Cobalt(II) coordination polymers have been synthesized using 4,4'-bipyridine (B149096) as a linker, forming ladder-chain structures. nih.gov

The bipyridine moiety in N-[2,3'-Bipyridin]-4-ylnitramide could serve as a coordination site for metal ions, enabling the formation of metallopolymers. These materials could exhibit interesting electronic, magnetic, or catalytic properties. The introduction of the nitramide (B1216842) group could further modify the properties of these polymers, potentially influencing their thermal stability or introducing specific functionalities. For instance, a novel ladder-chain cobalt(II) coordination polymer has been synthesized using 4,4'-bipyridine and m-chlorobenzoate, highlighting the versatility of bipyridine in constructing complex polymeric structures. nih.gov

Polymer TypePotential Role of this compoundPotential Properties
Metallopolymers Bipyridine unit acts as a metal-chelating ligand.Catalytic, magnetic, electronic
Coordination Polymers Linker between metal centers to form extended networks.Porosity, gas storage, separation
Functionalized Polymers Nitramide group provides a site for further chemical modification.Tunable solubility, stimuli-responsiveness

Bipyridine derivatives are key components in the development of materials for optoelectronics. acs.org They are used in the synthesis of photosensitizers, viologens, and other electroactive molecules. mdpi.com For example, new 6,6'-distyryl-3,3'-bipyridine derivatives have been synthesized and shown to exhibit liquid crystalline phases, a desirable feature for second-order nonlinear optical applications. acs.org The conjugation within these molecules extends across the entire structure, which is crucial for their optoelectronic capabilities. acs.org

The bipyridine core of this compound provides a platform for designing novel optoelectronic materials. The π-system of the bipyridine can be chemically modified to tune its absorption and emission properties. The presence of the nitramide group, an electron-withdrawing group, could influence the electronic transitions within the molecule, potentially leading to materials with tailored optical and electronic properties suitable for applications in organic light-emitting diodes (OLEDs) or other electronic devices. nih.gov Research on a (4,4′-bipyridine)(meso-tetratrifluoromethylphenylporphyrinato)zinc(II) complex has shown that the nature of the axial ligand plays a significant role in the optoelectronic properties of porphyrin compounds. academie-sciences.fr

Energetic Materials Research and Development

The nitramide group (-NHNO₂) is a well-known "explosophore" and a key component in many high-energy density materials (HEDMs). mdpi.com

A primary strategy in the design of new energetic materials is the incorporation of nitrogen-rich functional groups into molecular backbones to enhance detonation properties. acs.org The nitramide group is particularly effective in this regard. Research has shown that introducing a nitramide group into the molecular structure of existing energetic materials can lead to increased nitrogen content and a better oxygen balance, resulting in improved performance. acs.org For example, many powerful explosives like RDX and HMX are nitramines. nih.gov However, a significant challenge with nitramines is their often-poor thermal stability and high sensitivity to shock. mdpi.com

Computational chemistry plays a crucial role in the design and evaluation of new energetic materials, allowing for the prediction of key performance parameters before undertaking complex and potentially hazardous synthesis. nih.gov Density functional theory (DFT) is a common method used to calculate properties such as heat of formation, density, detonation velocity, and detonation pressure. mdpi.comnih.gov These theoretical predictions can guide the rational design of new energetic compounds with improved performance and safety characteristics.

Theoretical studies on this compound could provide valuable insights into its potential as an energetic material. By calculating its key performance parameters, researchers could assess its energy output and stability relative to existing explosives. For instance, computational studies on trinitrophenyl-substituted nitramines have been used to evaluate their explosive properties and stability, identifying promising candidates for further development. mdpi.com Such theoretical investigations would be a critical first step in evaluating the potential of this compound in this field.

Compound ClassKey Features for Energetic Materials
Nitramines High energy content, high density. colostate.edu
Nitrogen-rich Heterocycles High heat of formation, generation of N₂ gas upon decomposition.

Biosensing and Chemical Sensing Methodologies

Bipyridine-based ligands are widely employed in the development of chemical sensors and biosensors due to their excellent metal-chelating properties.

The bipyridine unit in this compound can form stable complexes with various metal ions. This property could be exploited to develop selective sensors for specific metal cations. Upon complexation, changes in the photophysical properties of the molecule, such as fluorescence or absorbance, could be observed, providing a detectable signal. For example, a pyrene-appended bipyridine hydrazone ligand has been shown to act as a selective turn-on fluorescent sensor for Cu²⁺ ions. rsc.org

Furthermore, bipyridine complexes have been utilized in the development of biosensors. Ruthenium(II) bipyridine complexes, for instance, have been investigated for their anion sensing properties, where they can bind to anions through hydrogen bonding or deprotonation, leading to changes in their electrochemical and spectroscopic signals. nih.govrsc.org There is also research on using ruthenium bipyridine complexes for the recognition of glucose. researchgate.net A novel hepatitis B virus (HBV) DNA biosensor was developed using di(2,2'-bipyridine)osmium(III) as an electrochemical indicator for hybridization. nih.gov

The this compound scaffold could be functionalized to create receptors for specific analytes. The nitramide group could potentially participate in hydrogen bonding interactions, further enhancing the selectivity and sensitivity of the sensor. The development of sensors based on this molecule would involve synthesizing the compound and then studying its response to various analytes using techniques such as fluorescence spectroscopy, UV-Vis spectroscopy, and electrochemical methods.

Environmental Chemistry Research (e.g., degradation studies)

  • Detailed research findings
  • Data tables on degradation rates and products
  • Further investigation into the environmental impact of this compound would require original research to be conducted and published in the scientific literature.

    Conclusion and Future Research Perspectives on N 2,3 Bipyridin 4 Ylnitramide Chemistry

    Summary of Current Understanding

    At present, the documented knowledge of N-[2,3'-Bipyridin]-4-ylnitramide is confined to its basic chemical identity. It is cataloged with the CAS number 62913-26-2 and possesses the molecular formula C₁₀H₈N₄O₂. The compound is also known by its synonym, N-nitro-[2,3'-bipyridin]-4-amine. This information, primarily found in chemical supplier databases, confirms its structural composition but offers no insight into its reactivity, physical characteristics, or synthetic pathways. The bipyridine framework is a well-established ligand in coordination chemistry, capable of forming stable complexes with various metal ions. The presence of a nitramide (B1216842) group (-NHNO₂) introduces the potential for energetic properties and unique electronic effects. However, the interplay of these two functional components within the specific isomeric arrangement of a 2,3'-bipyridine (B14897) has not been scientifically investigated or reported.

    Unexplored Research Avenues and Challenges

    The dearth of information on this compound presents a significant challenge but also a wealth of opportunities for original research. Key unexplored avenues include:

    Synthesis and Characterization: The primary and most crucial area for investigation is the development of a reliable and efficient synthetic route to this compound. Potential strategies could involve the nitration of the corresponding aminobipyridine precursor. Following a successful synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to fully elucidate its molecular structure and purity.

    Chemical Reactivity: The reactivity of the nitramide group in concert with the bipyridine scaffold is unknown. Studies could explore its acidic properties, its potential as a precursor for other functional groups through reduction of the nitro group, and its stability under various conditions. The electronic influence of the nitramide group on the bipyridine's coordination properties is another fertile ground for research.

    Coordination Chemistry: As a bipyridine derivative, this compound is a candidate for use as a ligand in coordination chemistry. Research into its ability to form complexes with various transition metals could lead to the discovery of novel catalysts, materials with interesting photophysical or magnetic properties, or new sensors. The steric and electronic effects of the nitramide substituent would likely impart unique characteristics to the resulting metal complexes.

    Energetic Materials Research: The nitramide functionality is a common feature in energetic materials. A fundamental investigation into the thermal stability and decomposition pathways of this compound could assess its potential as a component in energetic formulations.

    The primary challenge in these research endeavors is the foundational lack of data. Without established synthetic protocols or any reported properties, researchers would be venturing into entirely new chemical territory, requiring careful and systematic investigation at every step.

    Potential Impact on Contemporary Chemical Science

    Should research into this compound be undertaken, the potential impact on several areas of chemical science could be significant. The development of new synthetic methodologies for functionalized bipyridines would be of immediate interest to the broader chemical community. The discovery of novel metal complexes with unique catalytic or material properties could drive innovation in materials science and catalysis. Furthermore, a deeper understanding of the properties of nitramide-substituted heteroaromatics could contribute to the rational design of new energetic materials or functional organic molecules. The study of this compound could serve as a case study in understanding the interplay of disparate functional groups within a single molecular entity, providing valuable data for computational and theoretical chemists. In essence, the exploration of this compound chemistry represents an opportunity to fill a knowledge gap and potentially unlock new scientific possibilities.

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